

# Antiamoebin: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Antiamoebin*

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## Introduction

**Antiamoebin** is a member of the peptaibol family, a class of peptide antibiotics of fungal origin characterized by the presence of the non-proteinogenic amino acid  $\alpha$ -aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] These peptides are known for their ability to interact with and disrupt cell membranes, leading to a range of biological activities, including antibacterial, antifungal, and, as the name suggests, antiamoebic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Antiamoebin**, with a focus on quantitative data, experimental methodologies, and its mechanism of action.

## Physicochemical Properties

**Antiamoebin** is a microheterogeneous mixture of related peptides, with **Antiamoebin I** being the most studied component. The data presented here primarily pertains to **Antiamoebin I**.

## General Properties

Property	Value	Source
Chemical Class	Peptaibol	<a href="#">[1]</a>
Biological Origin	Fungi of the species Emericellopsis, Cephalosporium, and Stilbella	<a href="#">[1]</a>
CAS Number	12692-85-2	<a href="#">[2]</a>

## Physical Properties

While specific experimentally determined quantitative data for some physical properties of **Antiamoebin** are not readily available in the public domain, the following table summarizes the known information.

Property	Value	Notes
Molecular Formula	C <sub>80</sub> H <sub>123</sub> N <sub>17</sub> O <sub>20</sub>	For Antiamoebin I
Molecular Weight	1642.9 g/mol	For Antiamoebin I
Melting Point	Not available	Data not found in publicly accessible literature.
Solubility	Peptaibols are generally poorly soluble in water. Their solubility in organic solvents like methanol, ethanol, and DMSO is expected to be higher, but quantitative data for Antiamoebin is not available.	
Water	Poor	
Methanol	Soluble	Used as a solvent for NMR studies.
Ethanol	Likely soluble	General property of peptaibols.
DMSO	Likely soluble	General property of peptaibols.
Appearance	White crystalline solid	General appearance of purified peptides.

## Chemical Structure

**Antiamoebin I** is a 16-residue peptaibol with the following amino acid sequence:

Ac-Phe-Aib-Aib-Aib-D-Iva-Gly-Leu-Aib-Aib-Hyp-Gln-D-Iva-Hyp-Aib-Pro-PhI

Where:

- Ac is an acetyl group
- Phe is Phenylalanine

- Aib is  $\alpha$ -aminoisobutyric acid
- Iva is Isovaline
- Gly is Glycine
- Leu is Leucine
- Hyp is Hydroxyproline
- Gln is Glutamine
- Pro is Proline
- Phl is Phenylalaninol

The presence of multiple Aib residues induces a helical conformation, while the proline and hydroxyproline residues introduce a significant bend in the peptide backbone.[\[1\]](#)

## Spectral Properties

Detailed spectral data for **Antiamoebin** is crucial for its identification and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in determining the solution-state structure of **Antiamoebin I**.

Table of Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in Methanol- $\text{d}_4$ )

Note: The following is a generalized representation. Specific chemical shift assignments for every proton and carbon in **Antiamoebin I** are extensive and typically found in specialized publications.

Atom Type	Representative $^1\text{H}$ Chemical Shift (ppm)	Representative $^{13}\text{C}$ Chemical Shift (ppm)
Amide (NH)	7.0 - 8.5	-
$\alpha$ -Protons (C $\alpha$ H)	3.5 - 5.0	50 - 65
Side Chain Protons	0.8 - 4.0	15 - 70
Aromatic Protons (Phe)	7.2 - 7.5	125 - 140
Carbonyl Carbons (C=O)	-	170 - 180

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of **Antiamoebin**.

Table of Expected m/z Values for **Antiamoebin** I in ESI-MS

Ion	Expected m/z
[M+H] <sup>+</sup>	1643.9
[M+Na] <sup>+</sup>	1665.9
[M+K] <sup>+</sup>	1681.9

## Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the secondary structure of **Antiamoebin**.

Table of Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300	N-H stretching (amide A)
~1650	C=O stretching (amide I)
~1540	N-H bending and C-N stretching (amide II)

## Mechanism of Action: Ion Channel Formation

**Antiamoebin** exerts its biological activity by forming ion channels or pores in the cell membrane. This disrupts the electrochemical gradient across the membrane, leading to cell death. The process is thought to involve the following steps:

- **Monomer Partitioning:** Individual **Antiamoebin** molecules partition from the aqueous phase into the lipid bilayer of the cell membrane.
- **Aggregation:** Monomers aggregate within the membrane to form multimeric structures. The exact stoichiometry is a subject of ongoing research, with evidence suggesting the formation of tetramers, hexamers, or octamers.
- **Channel Formation:** The aggregated complex arranges to form a transmembrane pore with a hydrophilic interior, allowing the passage of ions.
- **Ion Flux:** The channel facilitates the uncontrolled movement of ions (primarily cations) across the membrane, disrupting the cell's ion homeostasis.
- **Cellular Disruption:** The loss of the membrane potential and ionic gradients leads to a cascade of events, ultimately resulting in cell lysis and death.



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Caption: Mechanism of **Antiamoebin**-induced ion channel formation and subsequent cell death.

## Experimental Protocols

The following sections provide generalized protocols for key experiments used in the characterization of **Antiamoebin**. These are intended to be representative and may require

optimization for specific laboratory conditions and instrumentation.

## NMR Spectroscopy of a Peptaibol (Generalized)

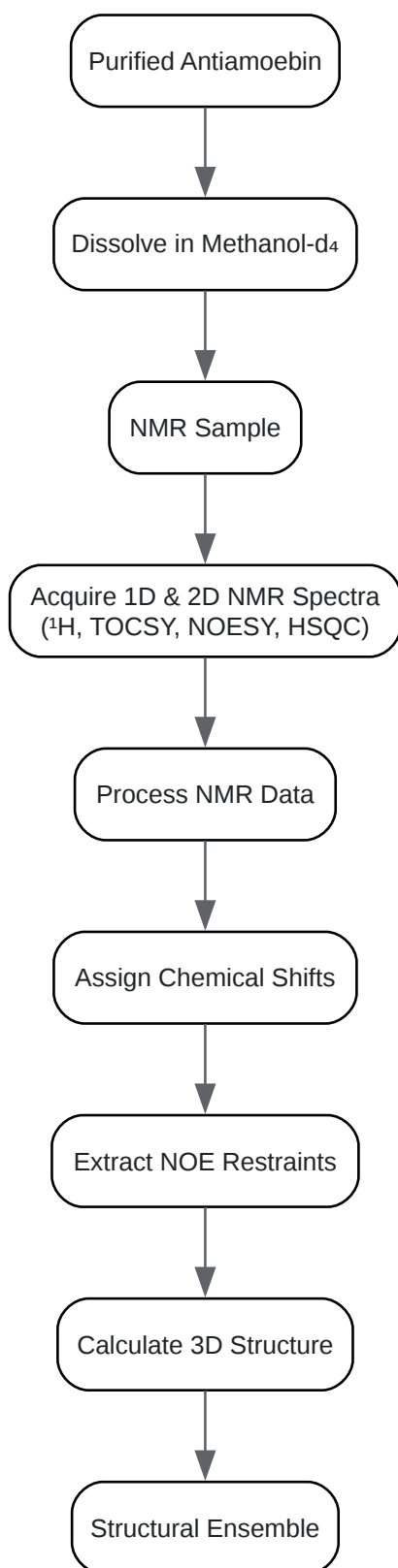
Objective: To determine the solution-state structure and dynamics of **Antiamoebin**.

Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of purified **Antiamoebin** in 0.5 mL of deuterated methanol (Methanol- $d_4$ ).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
  - 1D  $^1\text{H}$  Spectrum: To identify all proton resonances.
  - 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.
  - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on the peptide's 3D structure.
  - 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC (if  $^{15}\text{N}$ -labeled): To correlate amide protons with their corresponding nitrogen atoms.
- Data Processing and Analysis:
  - Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

- Assign the chemical shifts of all protons and carbons by analyzing the pattern of cross-peaks in the 2D spectra.
- Use the distance restraints from the NOESY spectra as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.





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Caption: Generalized workflow for the NMR-based structure determination of **Antiamoebin**.

# MALDI-TOF Mass Spectrometry of a Peptaibol (Generalized)

Objective: To determine the accurate molecular weight of **Antiamoebin** and to assess its purity.

Methodology:

- Matrix Preparation:
  - Prepare a saturated solution of a suitable matrix, such as  $\alpha$ -cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile and water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
- Sample Preparation:
  - Dissolve the purified **Antiamoebin** sample in the same solvent mixture as the matrix to a concentration of approximately 1 mg/mL.
- Target Spotting:
  - On a MALDI target plate, spot 1  $\mu$ L of the matrix solution and let it air dry to form a crystalline layer.
  - Spot 1  $\mu$ L of the **Antiamoebin** solution on top of the dried matrix spot.
  - Spot another 1  $\mu$ L of the matrix solution on top of the sample spot and allow it to co-crystallize.
- Data Acquisition:
  - Insert the target plate into the MALDI-TOF mass spectrometer.
  - Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for **Antiamoebin** (e.g., m/z 1000-2000).
  - Calibrate the instrument using a standard peptide mixture with known molecular weights.
- Data Analysis:

- Analyze the resulting mass spectrum to identify the peaks corresponding to the protonated ( $[M+H]^+$ ), sodiated ( $[M+Na]^+$ ), and potassiated ( $[M+K]^+$ ) forms of **Antiamoebin**.
- Compare the observed  $m/z$  values with the calculated theoretical values to confirm the identity and purity of the sample.

## Planar Lipid Bilayer Recording of Ion Channels (Generalized)

Objective: To characterize the ion channel properties of **Antiamoebin**, including its conductance and ion selectivity.

Methodology:

- Bilayer Formation:
  - Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).
  - "Paint" the lipid solution across a small aperture (e.g., 100-200  $\mu\text{m}$  diameter) separating two aqueous compartments (cis and trans) in a specialized chamber.
  - Monitor the formation of a stable bilayer by measuring the electrical capacitance.
- Channel Incorporation:
  - Add a small aliquot of a dilute solution of **Antiamoebin** to the cis compartment.
  - The peptide will spontaneously insert into the lipid bilayer.
- Data Recording:
  - Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.
  - Record the ionic current flowing through the bilayer. The spontaneous insertion of **Antiamoebin** channels will be observed as discrete, step-like increases in current.
- Data Analysis:

- Analyze the current recordings to determine the single-channel conductance (calculated from the current step amplitude and the applied voltage).
- By varying the ionic composition of the solutions in the cis and trans compartments, the ion selectivity of the channel can be determined.

## Conclusion

**Antiamoebin** represents a fascinating class of membrane-active peptides with significant biological activity. Its well-defined helical structure, punctuated by a characteristic bend, allows it to self-assemble within lipid bilayers to form ion channels. This technical guide has summarized the key physical and chemical properties of **Antiamoebin** and provided an overview of the experimental methodologies used for its characterization. Further research into the specific downstream cellular consequences of **Antiamoebin**-induced ion flux and the development of more detailed experimental protocols will undoubtedly enhance our understanding of this potent peptaibol and its potential applications in drug development.

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## References

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